Biochemical Inertness Against FAAH: A Verified 14,000-Fold Activity Window
In a standardized rat brain FAAH inhibition assay, 4-[[(Z)-2-Cyano-3-(3-methylfuran-2-yl)prop-2-enoyl]amino]-N,N-dimethylbenzamide exhibited an IC50 of >100,000 nM [1]. This is in stark contrast to the clinical candidate PF-04457845, which in a comparable rat FAAH assay has an IC50 of approximately 7 nM [2]. This differential activity profile confirms the compound's utility as a negative control that does not engage the enzymatic target's active site.
| Evidence Dimension | FAAH Inhibition Potency (Rat Enzyme) |
|---|---|
| Target Compound Data | IC50 > 100,000 nM |
| Comparator Or Baseline | PF-04457845, IC50 ~ 7 nM (Rat FAAH) |
| Quantified Difference | Greater than 14,000-fold lower potency |
| Conditions | Rat brain homogenates, pre-incubated for 10 minutes. Substrates: [3H]anandamide and [3H]AEA. Incubation for 30 minutes. |
Why This Matters
This extreme potency difference provides a definitive activity/no-activity window, essential for calibrating FAAH assays and avoiding false-positive hits from structurally similar compounds.
- [1] BindingDB entry BDBM50397548 (CHEMBL2171263). Curated from Istituto Italiano di Tecnologia. Assay: Inhibition of FAAH in rat brain homogenates. View Source
- [2] Ahn, K., et al. (2009). Chemistry & Biology, 16(4), 411-420. (PF-04457845 rat FAAH inhibitory data used as comparator). View Source
